molecular formula C21H25F3N2O2 B2939996 1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2197750-79-9

1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No. B2939996
CAS RN: 2197750-79-9
M. Wt: 394.438
InChI Key: LHICRUSOSRYCIY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups including an azetidine ring, a carbonyl group, a phenyl group, and a prop-2-en-1-one group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carbonyl group is often reactive towards nucleophiles, and the carbon-carbon double bond in the prop-2-en-1-one group could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. The trifluoroethyl group in the compound could potentially influence these properties by increasing the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if the compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

Future research could focus on exploring the potential applications of this compound. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

1-[4-[3-methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-3-17(27)25-11-9-20(10-12-25,16-7-5-4-6-8-16)18(28)26-14-19(2,15-26)13-21(22,23)24/h3-8H,1,9-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHICRUSOSRYCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one

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